molecular formula C19H20N2O3 B4623295 N-(3-methoxyphenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(3-methoxyphenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4623295
M. Wt: 324.4 g/mol
InChI Key: UWFFZMMWCWRRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MMMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. MMMP is a member of the pyrrolidinecarboxamide family and has a unique chemical structure that makes it a promising candidate for further research.

Scientific Research Applications

Kinase Inhibition for Cancer Therapy

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, through structural modification, demonstrated improved enzyme potency and aqueous solubility. Such inhibitors have shown complete tumor stasis in certain cancer models following oral administration, highlighting their potential as antineoplastic agents (Schroeder et al., 2009).

Chiral Auxiliary in Organic Synthesis

The use of specific carboxamide derivatives as chiral auxiliaries in asymmetric synthesis has been documented. For instance, trans-2,5-bis(methoxymethoxymethyl)pyrrolidine has been utilized for the asymmetric acylation of corresponding carboxamide enolates. This method provides an alternative to asymmetric aldol reactions, useful in synthesizing enantioselective compounds (Ito et al., 1984).

Structural and Conformational Studies

Investigations into the structure and conformation of solvated carboxamides, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been conducted. These studies aim to understand the molecular structure better and are crucial for designing drugs with desired biological properties. X-ray analysis and molecular orbital methods have provided insights into their crystal structure and molecular conformation (Banerjee et al., 2002).

Antineoplastic and Diuretic Properties

Some carboxamide derivatives exhibit strong diuretic properties and potential as antineoplastic agents. For example, specific pyrroloquinoline derivatives possess strong diuretic properties, making them candidates for new hypertension remedies (Shishkina et al., 2018).

Cytotoxicity and Potential Anticancer Applications

The synthesis and characterization of certain carboxamide derivatives have been explored for their cytotoxic activity against cancer cells. These studies are fundamental in the search for new anticancer compounds (Hassan et al., 2014).

properties

IUPAC Name

N-(3-methoxyphenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-5-3-7-16(9-13)21-12-14(10-18(21)22)19(23)20-15-6-4-8-17(11-15)24-2/h3-9,11,14H,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFFZMMWCWRRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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